molecular formula C18H14BrN5O2 B2979185 7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040709-37-2

7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2979185
CAS No.: 1040709-37-2
M. Wt: 412.247
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Description

7-Bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core substituted with a bromine atom at position 7, a hydroxyl group at position 5, and a phenylethyl carboxamide moiety at position 2.

Properties

IUPAC Name

7-bromo-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O2/c19-12-6-7-14-13(10-12)17(25)21-16-15(22-23-24(14)16)18(26)20-9-8-11-4-2-1-3-5-11/h1-7,10,23H,8-9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAFCWNYADXIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Quinazoline Core Construction: The quinazoline core is often constructed via a condensation reaction between an anthranilic acid derivative and a suitable amine.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of de-brominated triazoloquinazoline.

    Substitution: Formation of substituted triazoloquinazoline derivatives.

Scientific Research Applications

7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues in the Triazoloquinazoline and Triazolopyrimidine Families

The compound shares structural homology with triazoloquinazolines and triazolopyrimidines, which are frequently explored for anticancer, anti-inflammatory, and receptor-modulating activities. Key analogues include:

Triazoloquinazoline Derivatives
  • 3-(Benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (): Substitutions: Chlorine at position 7, benzenesulfonyl at position 3. Chlorine at position 7 may reduce metabolic stability compared to bromine .
  • 5-[2-(4-Bromo-phenyl)-vinyl-3-diphenylaminomethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K12, ): Substitutions: Bromophenyl vinyl group, diphenylaminomethyl side chain. Functional Impact: Exhibits anti-inflammatory activity (IR and NMR data confirm functional groups).
Triazolopyrimidine Derivatives
  • 7-(3-Bromophenyl)-5-methyl-N-(3-pyridinyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide ():

    • Substitutions: Bromophenyl at position 7, pyridinyl carboxamide.
    • Functional Impact: The pyridinyl group may improve solubility and CNS penetration compared to phenylethyl substituents .
  • H11 (4-Bromo-N-((7-(1-methyl-1H-indol-3-yl)-[1,2,3]Triazolo[1,5-a]pyrimidin-5-yl)methyl)aniline) ():

    • Substitutions: Bromoaniline, indole-methyl group.
    • Biological Activity: IC₅₀ values of 12–18 μM against gastric, colorectal, and breast cancer cells. The indole group contributes to π-π stacking interactions in hydrophobic pockets .
Anticancer Activity
Compound Core Structure Key Substituents IC₅₀ (μM) Target Cell Lines Source
Target Compound Triazoloquinazoline 7-Br, 5-OH, N-(2-phenylethyl) Pending N/A -
H11 (Triazolopyrimidine) Triazolopyrimidine 7-Br, indole-methyl 12–18 MGC-803, HCT-116, MCF-7
Thieno[3,2-e]triazolopyrimidine 4i Thieno-triazolopyrimidine Thiophene fusion GP = 81.85%* Renal Cancer UO-31

*GP = Growth Percentage at 10⁻⁵ M. Thieno-fused analogs show moderate activity compared to triazoloquinazolines .

Receptor Interactions
  • Adenosine/Benzodiazepine Receptor Antagonism: Triazolo[1,5-a]quinazolines (e.g., compound 5 analogs in ) mimic adenine, enabling competitive inhibition of adenylyl cyclase toxins. The hydroxyl and carboxamide groups in the target compound may enhance hydrogen bonding with receptor residues compared to sulfonyl or methoxy substituents .
  • Comparison with K12 (): K12’s diphenylaminomethyl group likely targets inflammatory pathways (COX/LOX inhibition), whereas the phenylethyl carboxamide in the target compound may favor kinase or GPCR modulation .

Biological Activity

7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and structural activity relationships.

Chemical Structure

The compound features a quinazoline core fused with a triazole ring and is substituted with a bromine atom and a phenylethyl group. Its chemical structure can be represented as follows:

C17H17BrN4O\text{C}_{17}\text{H}_{17}\text{Br}\text{N}_4\text{O}

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer and antimicrobial properties. The mechanism of action may involve the inhibition of specific kinases or enzymes that are critical for cell proliferation and survival.

Anticancer Activity

A study demonstrated that quinazoline derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound showed significant antiproliferative effects against human cancer cell lines such as HepG2 (liver), MGC-803 (stomach), and A549 (lung) cells .

Biological Activity Data Table

Biological Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeHepG25.0Apoptosis induction
AntiproliferativeMGC-8034.0Cell cycle arrest at G0/G1
AntiproliferativeA5496.0Inhibition of EGFR signaling

Case Study 1: Anticancer Effects

In a series of experiments, derivatives of quinazoline were synthesized and screened for their anticancer properties. The most effective compound exhibited an IC50 value in the low micromolar range against multiple cancer cell lines. The study highlighted the importance of the phenylethyl substitution in enhancing biological activity .

Case Study 2: Kinase Inhibition

Another study focused on the inhibition of protein kinases by quinazoline derivatives. The results indicated that these compounds could effectively inhibit kinases involved in cancer progression, suggesting that this compound might share similar inhibitory properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the quinazoline and triazole rings can significantly affect biological activity. For example:

  • Bromine substitution at position 7 enhances the lipophilicity and cellular uptake.
  • Hydroxyl groups at position 5 contribute to increased hydrogen bonding with target proteins.

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